molecular formula C16H11N3 B1261788 6-Amino-4,10-diazachrysene CAS No. 24902-11-2

6-Amino-4,10-diazachrysene

Cat. No. B1261788
CAS RN: 24902-11-2
M. Wt: 245.28 g/mol
InChI Key: VKFHHGFQWFUCAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Amino-4,10-diazachrysene consists of two quinoline moieties, with two pyridine and two benzene rings as metabolically susceptible sites in the molecule .


Physical And Chemical Properties Analysis

6-Amino-4,10-diazachrysene is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Catalytic Applications

The 6-amino-6-methyl-1,4-diazepine framework, related to 6-Amino-4,10-diazachrysene, has been identified as a suitable ligand moiety supporting cationic group 3 metal alkyl catalysts. This framework facilitates the synthesis of tri- and tetradentate monoanionic ligand derivatives, highlighting its utility in catalysis (Ge, Bambirra, Meetsma, & Hessen, 2006).

Dye and Pigment Production

6-Amino-2-methoxyquinoxaline, a derivative of 6-Amino-4,10-diazachrysene, has been used in the synthesis of azo dyes. These dyes have been applied to polyester fibers as disperse dyes, demonstrating the compound's relevance in textile coloring (Rangnekar & Tagdiwala, 1987).

Pharmaceutical and Biological Research

Research has shown that fluorinated derivatives of 4,10-diazachrysene, similar to 6-Amino-4,10-diazachrysene, exhibit varied mutagenicity depending on the substitution pattern, which is crucial for understanding their biological activities and potential pharmaceutical applications (Hakura, Kato, Kawamura, & Saeki, 2007).

Antiviral and Antimalarial Applications

A 1,7-bis(alkylamino)diazachrysene-based molecule, related to 6-Amino-4,10-diazachrysene, has shown efficacy as an inhibitor of the botulinum neurotoxin serotype A light chain. This molecule and its derivatives have also demonstrated potent in vitro inhibition of Plasmodium falciparum, suggesting potential applications in treating malaria and Ebola (Opsenica et al., 2011).

Nanotechnology and Material Science

6-Amino-4,10-diazachrysene and its derivatives can be instrumental in nanotechnology and material science. For instance, a diazonium-based arylation reaction involving amino-substituted compounds has been used for covalent modifications of graphene, indicating potential applications in creating functional surfaces and materials (Hadad et al., 2014).

Future Directions

6-Amino-4,10-diazachrysene has shown tumor-growth inhibitory activity in mouse mammary cancer , suggesting potential applications in cancer research. Further studies are needed to explore its potential uses and effects.

properties

IUPAC Name

quinolino[8,7-h]quinolin-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-14-9-13-11(16-12(14)4-2-8-19-16)6-5-10-3-1-7-18-15(10)13/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFHHGFQWFUCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=CC(=C4C=CC=NC4=C3C=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947796
Record name Quinolino[8,7-h]quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4,10-diazachrysene

CAS RN

24902-11-2
Record name 6-Amino-4,10-diazachrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024902112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolino[8,7-h]quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DOCAOTHA., NP BUUHOI… - CHIMICA EL …, 1971 - POLO VLE ABRUZZI 5, 20131 …
Number of citations: 0

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